tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate
Overview
Description
tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13ClFN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a chloro-fluoro substituted phenyl ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Reduction: 5-chloro-4-fluoro-2-aminophenyl carbamate.
Hydrolysis: 5-chloro-4-fluoro-2-nitroaniline and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a methoxy group instead of a chloro group.
tert-Butyl (5-chloro-2,4-difluorophenyl)carbamate: Contains an additional fluoro group on the phenyl ring.
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: Features an iodine atom instead of a nitro group.
Uniqueness
tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(5-chloro-4-fluoro-2-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGQJOBXWXDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674297 | |
Record name | tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473547-10-3 | |
Record name | tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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